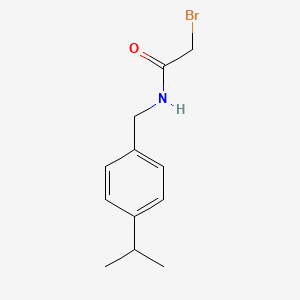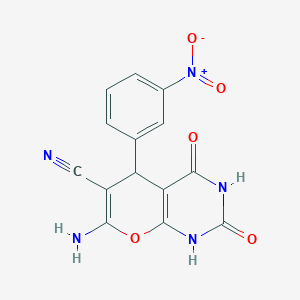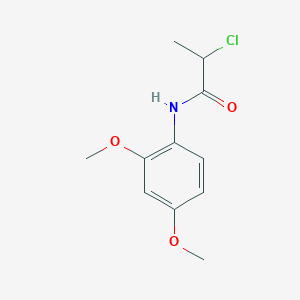
2-chloro-N-(2,4-dimethoxyphenyl)propanamide
Descripción general
Descripción
“2-chloro-N-(2,4-dimethoxyphenyl)propanamide” is a chemical compound with the molecular formula C11H14ClNO3 . It has a molecular weight of 243.69 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-chloro-N-(2,4-dimethoxyphenyl)propanamide” is 1S/C11H14ClNO3/c1-7(12)11(14)13-9-5-4-8(15-2)6-10(9)16-3/h4-7H,1-3H3,(H,13,14) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“2-chloro-N-(2,4-dimethoxyphenyl)propanamide” is a powder that is stored at room temperature . Its molecular weight is 243.69 .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 2-chloro-N-(2,4-dimethoxyphenyl)propanamide, focusing on six unique fields:
Pharmacological Research
2-chloro-N-(2,4-dimethoxyphenyl)propanamide has been studied for its potential pharmacological properties. It is often used as a precursor in the synthesis of isoquinoline derivatives, which are known for their biological activities, including vasodilation and smooth muscle relaxation . This compound’s structure allows it to interact with neurotransmitters such as acetylcholine and serotonin, making it a valuable tool in studying these pathways .
Neurochemical Studies
In neurochemical research, this compound has been utilized to investigate the regulation of neurotransmitters. It has shown effects on the spontaneous contractile activity of gastric smooth muscles by influencing the nitric oxide synthase (NOS) pathways . This makes it useful in understanding the role of nitric oxide in neuronal signaling and gastrointestinal functions.
Biochemical Assays
2-chloro-N-(2,4-dimethoxyphenyl)propanamide is employed in various biochemical assays to study enzyme interactions and inhibition. Its ability to modulate the activity of enzymes like nitric oxide synthase (NOS) is particularly valuable in assays aimed at understanding enzyme kinetics and the biochemical pathways involved in neurotransmission .
Proteomics Research
This compound is also used in proteomics research to study protein interactions and modifications. Its chemical properties allow it to be used as a probe in mass spectrometry-based proteomics to identify and quantify proteins in complex biological samples . This application is crucial for understanding protein functions and interactions in various biological processes.
Synthetic Chemistry
In synthetic chemistry, 2-chloro-N-(2,4-dimethoxyphenyl)propanamide serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a versatile building block for creating compounds with potential therapeutic applications . Researchers use it to develop new molecules with desired biological activities.
Toxicological Studies
The compound is also studied for its toxicological properties to understand its safety profile and potential side effects. Toxicological studies help in determining the compound’s effects on different biological systems and its suitability for further development as a therapeutic agent . These studies are essential for ensuring the safety of new drugs and chemicals.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-N-(2,4-dimethoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-7(12)11(14)13-9-5-4-8(15-2)6-10(9)16-3/h4-7H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDDVJHJHFHNRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)OC)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2,4-dimethoxyphenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-N-[2-(3-Indolyl)ethyl]-3-(3,4-dihydroxyphenyl)acrylamide](/img/structure/B3038989.png)

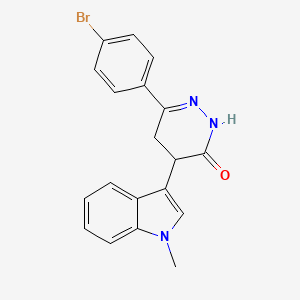
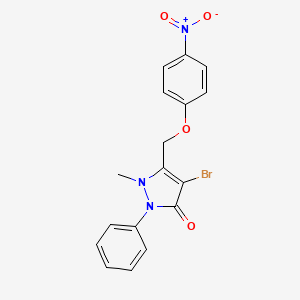
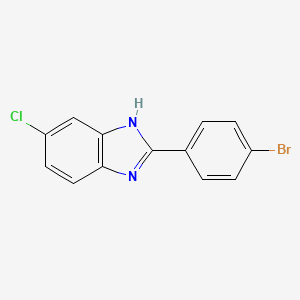
![3-chloro-6-(1H-indol-3-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B3038996.png)
![2-(2,3-Dimethylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B3038997.png)
![4-chloro-N-[7-(ethoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]benzamide](/img/structure/B3038999.png)
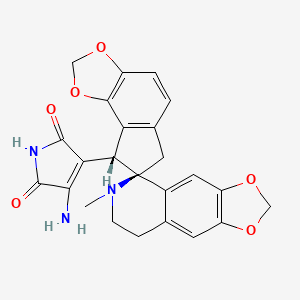
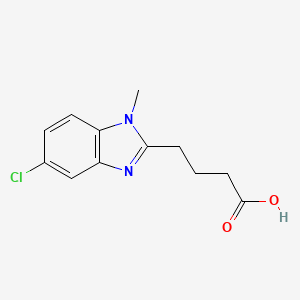
![6,7-Dimethoxy-3-{[(4-methylphenyl)amino]methyl}-1,2-dihydroquinolin-2-one](/img/structure/B3039005.png)
![3-{[(3,4-Dimethoxyphenyl)amino]methyl}-7-methoxy-1,2-dihydroquinolin-2-one](/img/structure/B3039006.png)
